molecular formula C15H19Cl2N3S B12675604 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole CAS No. 178979-76-5

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole

Cat. No.: B12675604
CAS No.: 178979-76-5
M. Wt: 344.3 g/mol
InChI Key: VNUTYLTZQZWNSC-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole is a complex organic compound with a unique structure that includes a dichlorophenylthio group, an isopropyl group, and a methylaminomethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole typically involves multiple steps. One common method includes the reaction of 3,5-dichlorothiophenol with an appropriate imidazole derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorophenyl isothiocyanate: Similar in structure but with an isothiocyanate group instead of an imidazole ring.

    3,5-Dichlorophenylthio derivatives: Compounds with similar phenylthio groups but different substituents on the imidazole ring.

Uniqueness

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

CAS No.

178979-76-5

Molecular Formula

C15H19Cl2N3S

Molecular Weight

344.3 g/mol

IUPAC Name

1-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]-N-methylmethanamine

InChI

InChI=1S/C15H19Cl2N3S/c1-9(2)14-15(20(4)13(19-14)8-18-3)21-12-6-10(16)5-11(17)7-12/h5-7,9,18H,8H2,1-4H3

InChI Key

VNUTYLTZQZWNSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CNC)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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